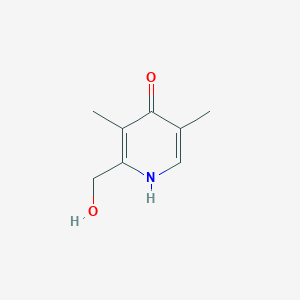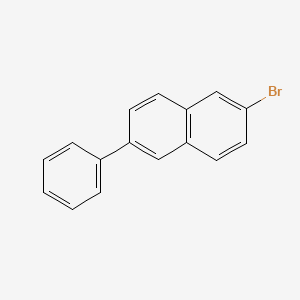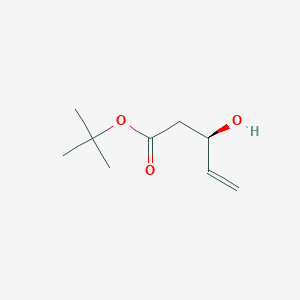
(R)-tert-butyl 3-hydroxypent-4-enoate
Overview
Description
Synthesis Analysis
The starting material, ®-tert-butyl 3-hydroxypent-4-enoate (1), was purified from its racemate by means of lipase mediated kinetic resolution. The pure enantiomer 1 was protected with TBS and was subsequently converted to pinacol boronate 2 by regioselective hydroboration catalyzed by [Ir(COD)Cl] 2 .Molecular Structure Analysis
The molecular formula of ®-tert-butyl 3-hydroxypent-4-enoate is C9H16O3, and its molecular weight is 172.22 g/mol .Chemical Reactions Analysis
The mechanism of action of ®-TBHP involves the transfer of an oxygen atom to a substrate, leading to the formation of an oxygen-centered radical. This radical can then participate in various reactions, including hydrogen abstraction, epoxidation, and oxidation.Scientific Research Applications
(R)-TBHP has been widely studied for its potential applications in various fields, including organic synthesis, drug discovery, and materials science. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex organic molecules and the development of new drugs. Additionally, (R)-TBHP has been shown to exhibit interesting properties in materials science, including the ability to act as a template for the synthesis of mesoporous silica materials.
Mechanism of Action
Target of Action
It’s known that this compound is involved in the biosynthesis of 1,3-butadiene , which suggests that its targets could be enzymes involved in this pathway.
Mode of Action
It is synthesized from propanoyl-coa by conversion to 3-oxopentanoyl-coa by acetyl-coa c-acyltransferase (ec 23116); followed by conversion to ® 3-hydroxypentanoyl-CoA by acetoacetyl-CoA reductase (EC 11136) such as the gene product of phaB; followed by conversion to ® 3-hydroxypent-4-enoyl . This suggests that it interacts with these enzymes to bring about changes in the biochemical pathways.
Biochemical Pathways
®-tert-butyl 3-hydroxypent-4-enoate is involved in the biosynthesis of 1,3-butadiene . This process relies on enzymes such as mevalonate diphosphate decarboxylase, isoprene synthase, and dehydratases for the final enzymatic step . The downstream effects of these pathways could include the production of 1,3-butadiene, an important monomer for the production of synthetic rubbers .
Result of Action
Given its role in the biosynthesis of 1,3-butadiene , it can be inferred that it contributes to the production of this important monomer.
Action Environment
It’s known that the aroma profile of apples, which includes various volatile organic compounds (vocs) such as ®-tert-butyl 3-hydroxypent-4-enoate, can be influenced by the pedoclimatic location at different altitudes . This suggests that environmental factors such as altitude and climate could potentially influence the action of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-TBHP is its high reactivity, which makes it a valuable tool for the synthesis of complex organic molecules. Additionally, (R)-TBHP is relatively easy to handle and store, making it a convenient reagent for lab experiments. However, (R)-TBHP can be expensive and difficult to synthesize, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on (R)-TBHP. One area of interest is the development of new synthetic methodologies that utilize (R)-TBHP as a key reagent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (R)-TBHP, which could lead to the development of new drugs or therapeutic strategies. Finally, (R)-TBHP's potential applications in materials science, including the synthesis of mesoporous silica materials, warrant further investigation.
Safety and Hazards
®-tert-butyl 3-hydroxypent-4-enoate is classified as a warning signal word. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be handled under inert gas and protected from moisture . It is also advised to use personal protective equipment as required .
properties
IUPAC Name |
tert-butyl (3R)-3-hydroxypent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFPCKWYDQCBHO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220861-37-0 | |
| Record name | tert-butyl (R)-3-hydroxypent-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane](/img/structure/B3116969.png)
![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)
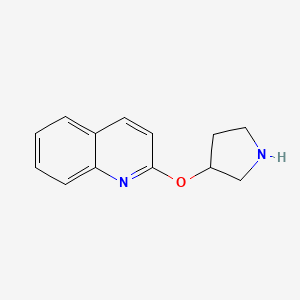
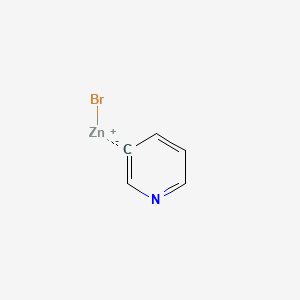
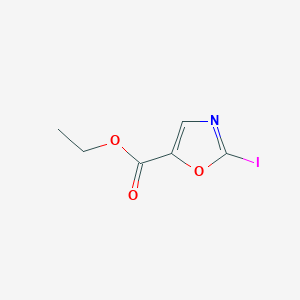
![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

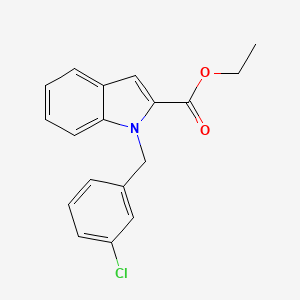
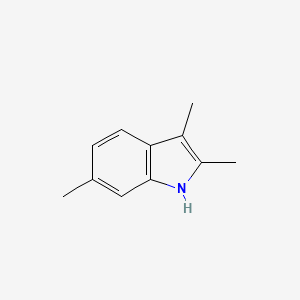
![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)
![Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B3117025.png)
